L-703,606 oxalate salt hydrate

Overview

Description

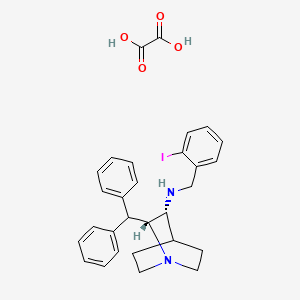

L-703,606 oxalate salt hydrate is a solid compound with the empirical formula C27H29IN2 · C2H2O4 · xH2O . It is also known by the synonym cis-2-(Diphenylmethyl)-N-[(2-iodophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine oxalate salt . It is a potent and selective non-peptide NK-1 tachykinin receptor antagonist .

Molecular Structure Analysis

The molecular weight of L-703,606 oxalate salt hydrate is 598.47 g/mol on an anhydrous basis . The molecular formula is C29H31IN2O4 . The InChI string representation of the molecule isInChI=1S/C27H29IN2.C2H2O4/c28-24-14-8-7-13-23 (24)19-29-26-22-15-17-30 (18-16-22)27 (26)25 (20-9-3-1-4-10-20)21-11-5-2-6-12-21;3-1 (4)2 (5)6;/h1-14,22,25-27,29H,15-19H2; (H,3,4) (H,5,6);1H2/t26-,27-;;/m1../s1 . Physical And Chemical Properties Analysis

L-703,606 oxalate salt hydrate is a white solid . It is soluble in DMSO (>10 mg/mL), 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin (11 mg/mL), and slightly soluble in water (<2 mg/mL) .Scientific Research Applications

NK-1 Tachykinin Receptor Antagonist

L-703,606 oxalate salt hydrate is a potent and selective non-peptide NK-1 tachykinin receptor antagonist . The NK-1 receptor is a G protein-coupled receptor located in the central and peripheral nervous system. It’s involved in various biological functions, including pain perception, mood regulation, immune response, and tissue repair. By blocking this receptor, L-703,606 can potentially be used in the treatment of conditions like depression, anxiety, inflammatory diseases, and certain types of cancer.

Substance P Modulation

Research has shown that L-703,606 oxalate salt hydrate can modulate the effects of Substance P . Substance P is a neuropeptide that acts as a neurotransmitter and a neuromodulator. It’s involved in processes like pain perception, stress response, and inflammation. By inhibiting the action of Substance P, L-703,606 can potentially be used to manage conditions like chronic pain, stress disorders, and inflammatory diseases.

Part of Pharmacologically Active Compounds Library

L-703,606 oxalate salt hydrate is part of Sigma’s Library of Pharmacologically Active Compounds (LOPAC 1280), a biologically annotated collection of high-quality . This means it’s used in various types of biomedical research, including drug discovery and development, pharmacology studies, and molecular biology experiments.

Mast Cell Regulation

In a study, it was found that L-703,606 oxalate salt hydrate could regulate the expression of CCL2 in mast cells . CCL2 is a chemokine that plays a crucial role in the recruitment of immune cells to sites of inflammation. By regulating CCL2 expression, L-703,606 can potentially be used in the treatment of inflammatory diseases and conditions involving abnormal immune response.

Mechanism of Action

Target of Action

L-703,606 oxalate salt hydrate is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor . The NK1 receptor is a G-protein coupled receptor found in the central and peripheral nervous system, known for its affinity for the neuropeptide substance P .

Mode of Action

As an antagonist, L-703,606 oxalate salt hydrate binds to the NK1 receptor, thereby blocking the binding of substance P . This prevents the activation of the receptor and the subsequent intracellular signaling pathways .

Biochemical Pathways

The NK1 receptor is involved in various physiological processes, including pain perception, stress response, and inflammatory responses . By blocking the NK1 receptor, L-703,606 oxalate salt hydrate can potentially modulate these processes .

Pharmacokinetics

It is soluble in dmso , which suggests that it may be administered in a suitable vehicle for in vivo studies.

Result of Action

In vitro studies have shown that L-703,606 oxalate salt hydrate can block the stimulation of proliferation induced by substance P . It also attenuates the effects of substance P on NK1R, GSK-3β, and β-catenin expression .

Action Environment

The action of L-703,606 oxalate salt hydrate can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, pH, and the presence of other substances in the environment . .

Safety and Hazards

properties

IUPAC Name |

2-benzhydryl-N-[(2-iodophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29IN2.C2H2O4/c28-24-14-8-7-13-23(24)19-29-26-22-15-17-30(18-16-22)27(26)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21;3-1(4)2(5)6/h1-14,22,25-27,29H,15-19H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHLWXEPQCNQPNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5I.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31IN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-703,606 oxalate salt hydrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

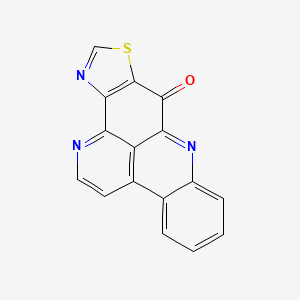

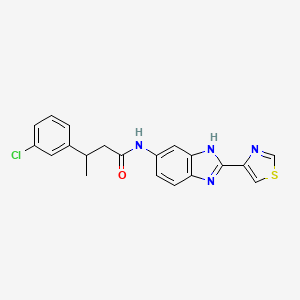

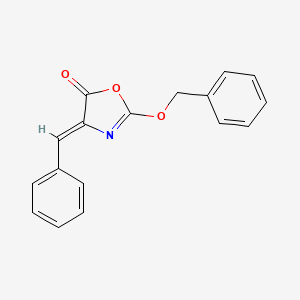

![(2S)-2-amino-1-[(2S)-4-(2,5-difluorophenyl)-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]-3-methylbutan-1-one](/img/structure/B1673857.png)